Cas no 18654-17-6 (2-Hydroxy-6-(8,11-pentadecadienyl)-benzoic acid)

2-Hydroxy-6-(8,11-pentadecadienyl)-benzoic acid structure
18654-17-6 structure
Nome del prodotto:2-Hydroxy-6-(8,11-pentadecadienyl)-benzoic acid
Numero CAS:18654-17-6
MF:C22H32O3
MW:344.487687110901
CID:2057966
PubChem ID:9833719

2-Hydroxy-6-(8,11-pentadecadienyl)-benzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Hydroxy-6-(8,11-pentadecadienyl)-benzoic acid
    • 2-hydroxy-6-pentadeca-8c,11c-dienyl-benzoic acid
    • 6-(8(Z),11(Z)-pentadecadienyl)salicylic acid
    • 6-[8'(Z),11'(Z)-pentadecadienyl]salicylic acid
    • 6-[8(Z),11(Z)-pentadecadienyl] salicylic acid
    • anacardic acid (C15:2)
    • C15:2-anacardic acid
    • 2-hydroxy-6-[(8E,11E)-pentadeca-8,11-dienyl]benzoic acid
    • (15:2)-Anacardic acid
    • (8E,11E)-Anacardic acid
    • BDBM50248617
    • SCHEMBL4146215
    • DTXSID501345046
    • Benzoic acid, 2-hydroxy-6-(8,11-pentadecadienyl)-
    • SCHEMBL21705057
    • 2-Hydroxy-6-(8,11-pentadecadienyl)benzoic acid
    • CHEMBL465536
    • 18654-17-6
    • Salicylic acid, 6-(8,11-pentadecadienyl)-
    • Inchi: InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h4-5,7-8,15,17-18,23H,2-3,6,9-14,16H2,1H3,(H,24,25)
    • Chiave InChI: KAOMOVYHGLSFHQ-UHFFFAOYSA-N
    • Sorrisi: [H]OC(=O)C=1C(O[H])=C([H])C([H])=C([H])C1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])=C([H])C([H])([H])C([H])=C([H])C([H])([H])C([H])([H])C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 344.23514488Da
  • Massa monoisotopica: 344.23514488Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 13
  • Complessità: 400
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 57.5Ų
  • XLogP3: 8.318

2-Hydroxy-6-(8,11-pentadecadienyl)-benzoic acid Letteratura correlata

Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd